molecular formula C4H5FO2 B15220042 (E)-3-Fluoro-2-methylacrylic acid

(E)-3-Fluoro-2-methylacrylic acid

Cat. No.: B15220042
M. Wt: 104.08 g/mol
InChI Key: PWRRNECAYDKCHZ-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-Fluoro-2-methylacrylic acid is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a carboxylic acid group attached to an acrylic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-Fluoro-2-methylacrylic acid typically involves the fluorination of a suitable precursor, such as 2-methylacrylic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

(E)-3-Fluoro-2-methylacrylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced products.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or potassium cyanide (KCN).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(E)-3-Fluoro-2-methylacrylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving fluorinated compounds.

    Industry: Used in the production of specialty polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-3-Fluoro-2-methylacrylic acid involves its interaction with molecular targets through its functional groups. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The carboxylic acid group can undergo ionization, affecting the compound’s solubility and reactivity in different environments.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoroacrylic acid: Lacks the methyl group, resulting in different reactivity and properties.

    2-Methylacrylic acid: Lacks the fluorine atom, affecting its chemical behavior and applications.

    3-Chloro-2-methylacrylic acid: Similar structure but with a chlorine atom instead of fluorine, leading to different reactivity and interactions.

Uniqueness

(E)-3-Fluoro-2-methylacrylic acid is unique due to the presence of both a fluorine atom and a methyl group, which confer distinct chemical properties and reactivity. The fluorine atom enhances the compound’s stability and reactivity, making it valuable in various applications.

Properties

Molecular Formula

C4H5FO2

Molecular Weight

104.08 g/mol

IUPAC Name

(E)-3-fluoro-2-methylprop-2-enoic acid

InChI

InChI=1S/C4H5FO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+

InChI Key

PWRRNECAYDKCHZ-NSCUHMNNSA-N

Isomeric SMILES

C/C(=C\F)/C(=O)O

Canonical SMILES

CC(=CF)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.